4-(2-(5-Chlorothiophen-2-yl)-2-oxoethoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(5-Chlorothiophen-2-yl)-2-oxoethoxy)benzonitrile is an organic compound that features a benzonitrile group linked to a thiophene ring through an oxoethoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(5-Chlorothiophen-2-yl)-2-oxoethoxy)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 5-chlorothiophene-2-carboxylic acid and 4-hydroxybenzonitrile.
Esterification: The carboxylic acid group of 5-chlorothiophene-2-carboxylic acid is esterified with an alcohol to form an ester intermediate.
Oxidation: The ester is then oxidized to form the corresponding oxo compound.
Etherification: The oxo compound undergoes etherification with 4-hydroxybenzonitrile to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(2-(5-Chlorothiophen-2-yl)-2-oxoethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-(2-(5-Chlorothiophen-2-yl)-2-oxoethoxy)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 4-(2-(5-Chlorothiophen-2-yl)-2-oxoethoxy)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or other biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-thienylboronic acid: Another thiophene derivative with similar structural features.
4-[(5-chlorothiophen-2-yl)methoxy]benzonitrile: A compound with a similar core structure but different functional groups.
Uniqueness
4-(2-(5-Chlorothiophen-2-yl)-2-oxoethoxy)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its oxoethoxy bridge and nitrile group make it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C13H8ClNO2S |
---|---|
Molecular Weight |
277.73 g/mol |
IUPAC Name |
4-[2-(5-chlorothiophen-2-yl)-2-oxoethoxy]benzonitrile |
InChI |
InChI=1S/C13H8ClNO2S/c14-13-6-5-12(18-13)11(16)8-17-10-3-1-9(7-15)2-4-10/h1-6H,8H2 |
InChI Key |
VWDCIIWLUVRLBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCC(=O)C2=CC=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.